2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
Description
Properties
Molecular Formula |
C20H14FN3O |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25) |
InChI Key |
MMNCXGDFFHZJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Bromoketones with 2-Aminopyridines
The imidazo[1,2-a]pyridine core is synthesized via a one-pot tandem cyclization/bromination reaction between α-bromoketones and 2-aminopyridines. For example, 3-nitro-α-bromoacetophenone reacts with 2-aminopyridine in ethyl acetate under oxidative conditions (tert-butyl hydroperoxide, TBHP, 2 equiv) at 90°C for 3 hours to yield 3-nitro-phenyl-imidazo[1,2-a]pyridine. This method avoids base additives and leverages TBHP’s dual role as an oxidant and bromine source.
Key Reaction Conditions:
-
Solvent: Ethyl acetate
-
Oxidant: TBHP (2 equivalents)
-
Temperature: 90°C
-
Time: 3 hours
Yields for analogous imidazo[1,2-a]pyridines range from 65% to 88%, depending on substituent electronic effects.
Functionalization of the Phenyl Substituent
To introduce the aniline group required for subsequent amidation, the nitro group in 3-nitro-phenyl-imidazo[1,2-a]pyridine is reduced. Hydrogenation over palladium on carbon (10% Pd/C, H₂, 1 atm) in ethanol at room temperature for 12 hours affords 3-(imidazo[1,2-a]pyridin-2-yl)aniline in 92% yield. Alternative reductants like Fe/HCl or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) are also viable.
Amide Bond Formation with 2-Fluorobenzoic Acid
Acid Chloride Mediated Coupling
The aniline intermediate reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (3 equiv) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding the target amide in 78% purity.
Optimization Insights:
-
Solvent: DCM or THF
-
Base: Triethylamine or DMAP
-
Temperature: 0°C → RT
-
Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, petroleum ether/ethyl acetate 5:1)
Coupling Reagent-Assisted Synthesis
For improved efficiency, 2-fluorobenzoic acid is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF. The aniline intermediate is added, and the mixture is stirred at room temperature for 4 hours, achieving 85% yield.
Comparative Data:
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | Et₃N | DCM | 78 | 95 |
| HATU | DIPEA | DMF | 85 | 98 |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, imidazo-H), 8.25 (d, J = 8.2 Hz, 1H, pyridine-H), 7.89–7.83 (m, 2H, benzamide-H), 7.62–7.55 (m, 1H, Ar-H), 7.42–7.36 (m, 3H, Ar-H), 6.95 (t, J = 6.1 Hz, 1H, pyridine-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 166.2 (C=O), 162.4 (d, J = 248 Hz, C-F), 151.9, 148.1, 138.5, 134.3, 132.1, 128.8, 127.3, 120.1, 114.5.
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Considerations
Regioselectivity in Cyclization
The position of the nitro group on the α-bromoketone dictates regioselectivity. Meta-substitution (3-nitro) minimizes steric hindrance, favoring cyclization at the para position relative to the nitro group. Ortho-substituted derivatives exhibit lower yields (45–55%) due to unfavorable steric interactions.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The compound’s synthesis involves multi-step protocols focusing on constructing the imidazo[1,2-a]pyridine scaffold and subsequent functionalization.
Core Formation via Groebke–Blackburn–Bienaymé Reaction
The imidazo[1,2-a]pyridine core is synthesized via a three-component Groebke–Blackburn–Bienaymé (GBB) reaction :
Reactants :
-
2-Aminopyridine derivatives
-
α-Bromoketones (e.g., 7-methylimidazo[1,2-a]pyridin-2-yl precursors)
-
Isocyanides (e.g., tert-butyl isocyanide)
Conditions :
-
Solvent: Toluene or ethyl acetate
-
Oxidizing agent: tert-Butyl hydroperoxide (TBHP)
-
Catalyst: Iodine (0.2 equivalents)
-
Temperature: 90–100°C (reflux)
-
Time: 2–3 hours
Outcome :
Functionalization of the Benzamide Group
The fluorobenzamide moiety is introduced via nucleophilic acyl substitution or Buchwald–Hartwig coupling:
Fluorine Substituent
The electron-withdrawing fluorine at the benzamide’s ortho position directs electrophilic substitution reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (unreported yields).
-
Suzuki Coupling : Limited participation due to steric hindrance .
Imidazopyridine Core
The heterocycle undergoes regioselective reactions:
-
Bromination : NBS in DMF introduces bromine at C8 (75% yield) .
-
Oxidation : KMnO₄ in acidic conditions cleaves the pyridine ring (low yield, <30%) .
Hydrolytic Degradation
The amide bond is stable under physiological conditions (pH 7.4, 37°C) but hydrolyzes in strong acids/bases:
-
Acidic hydrolysis (6M HCl, reflux): Cleavage to 2-fluorobenzoic acid and 3-(imidazo[1,2-a]pyridin-2-yl)aniline .
-
Basic hydrolysis (2M NaOH, 60°C): Partial decomposition (~40% over 24 hours).
Photostability
UV-Vis studies (λ = 254 nm) show 90% stability after 48 hours, with degradation products including imidazole ring-opened species.
Comparative Reactivity in Analogues
Modifications to the imidazopyridine or benzamide groups alter reactivity:
| Modification | Impact on Reactivity | Source |
|---|---|---|
| 7-Methyl substitution | Enhances electrophilic substitution at C5 | |
| Methoxy vs. fluorine at benzamide | Methoxy reduces hydrolysis rate by 20% |
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide exhibit significant anticancer properties. The compound targets specific pathways involved in tumor growth and proliferation.
Case Study:
A study evaluating various imidazo[1,2-a]pyridine derivatives found that certain derivatives showed promising results against human colorectal carcinoma cell lines (HCT116). For instance, compounds with structural similarities demonstrated IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced potency against cancer cells .
| Compound | IC50 (µM) | Targeted Cell Line |
|---|---|---|
| Compound A | 5.85 | HCT116 |
| Compound B | 4.53 | HCT116 |
| 5-Fluorouracil (Standard) | 9.99 | HCT116 |
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored. These compounds are evaluated against various bacterial strains and fungi.
Case Study:
Research on the antimicrobial efficacy of substituted benzamides indicated that specific derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range for several tested strains .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound N1 | 1.27 | Staphylococcus aureus |
| Compound N8 | 1.43 | Escherichia coli |
| Compound N22 | 2.60 | Klebsiella pneumoniae |
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit discoidin-domain receptors 1 and 2, which are involved in inflammatory processes . The compound binds to the active site of these receptors, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide can be contextualized against analogs with modifications to the fluorobenzamide group, imidazopyridine core, or substituents on the phenyl ring. Below is a detailed analysis:
Structural Analogs with Halogen Substituents
- N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): This compound replaces the fluorine on the imidazopyridine core with bromine. However, it may enhance hydrophobic interactions. Synthesis involves 3-bromopyridine-2-amine and zinc dust, differing from fluorinated analogs that require fluorinated precursors .
- 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide () :
Chlorine and difluoromethyl groups here improve metabolic stability compared to fluorine. The trifluoropropyloxy group in Example 284 further enhances lipophilicity, suggesting tailored ADME properties for specific therapeutic targets .
Analogs with Heterocyclic Core Modifications
- 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide () :
Replacing imidazopyridine with imidazopyrazine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This analog demonstrates dual inhibition of DDR1/2 kinases, highlighting how core modifications can expand target selectivity . - The methyl group on the imidazopyrazine core may reduce metabolic degradation compared to unmethylated analogs .
Substituent Effects on the Phenyl Ring
- 2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide () :
Methyl groups on both the benzamide and imidazopyridine rings increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This contrasts with the fluorine-substituted compound, which balances polarity and metabolic stability . - N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide () :
Replacing benzamide with a thiazole-carboxamide introduces sulfur, which may influence redox properties or metal coordination in target binding .
Data Tables
Table 2: Therapeutic Potential and Limitations
| Compound Class | Advantages | Limitations |
|---|---|---|
| Fluorinated Benzamides | Metabolic stability, target selectivity | Potential CYP450 interactions |
| Brominated Analogs | Strong hydrophobic interactions | Steric hindrance, synthetic complexity |
| Piperazine-containing | Enhanced solubility | Risk of off-target receptor binding |
Biological Activity
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a synthetic organic compound notable for its unique structural features, including a fluorine atom and an imidazo[1,2-a]pyridine moiety. With a molecular formula of C21H16FN3O and a molecular weight of 345.4 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuropharmacology.
Research indicates that this compound interacts with specific molecular targets, modulating pathways crucial for cell cycle regulation and neurotransmission. Notably, it has shown the ability to inhibit cyclin-dependent kinases (CDKs) and GABA_A receptors, which are vital for various cellular processes including proliferation and synaptic transmission .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that it exhibits significant anti-proliferative activity against several cancer cell lines. For instance, its efficacy was evaluated in vitro against NCI-60 cancer cell lines, where it displayed notable growth inhibition . The structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom enhances its lipophilicity and alters receptor interactions compared to non-fluorinated analogs.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes some related compounds and their primary uses:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| Zolpidem | Imidazopyridine | Sedative |
| Alpidem | Imidazopyridine | Anxiolytic |
| Saridipem | Imidazopyridine | Sedative/Anxiolytic |
| This compound | Fluorinated imidazopyridine | Potential anticancer agent |
This table highlights how the fluorinated derivative may offer enhanced therapeutic profiles compared to traditional imidazopyridines.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against specific tumor types . The compound's mechanism involves targeting specific kinases associated with cancer progression.
In Vivo Efficacy
Preclinical models have further validated the anticancer properties of this compound. In animal studies, it was observed to reduce tumor size significantly when administered at therapeutic doses. These findings suggest a promising avenue for further clinical development .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that modifications in the chemical structure of this compound can enhance its bioavailability. For instance, derivatives with optimized lipophilicity showed improved absorption and distribution profiles . Understanding these parameters is crucial for developing effective dosing regimens.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-Fluoro-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide derivatives?
- Methodology :
- Step 1 : Synthesize the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones (e.g., bromoacetyl intermediates) under reflux in ethanol or toluene .
- Step 2 : Functionalize the aniline intermediate (e.g., 3-(imidazo[1,2-a]pyridin-2-yl)aniline) by coupling with 2-fluorobenzoyl chloride using coupling agents like HATU or DCC in dichloromethane .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize intermediates using -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and LC-MS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- - and -NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and substitution patterns (e.g., fluorine integration at ~δ -110 ppm in -NMR) .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm) and C-F bonds (~1200 cm) .
- LC-MS : Verify molecular weight (e.g., [M+H] peaks) and purity (>95%) .
Q. How do structural features (e.g., fluorine substitution) influence reactivity?
- Key Insights :
- The 2-fluoro group on the benzamide moiety enhances metabolic stability by resisting oxidative degradation .
- The imidazo[1,2-a]pyridine core provides a planar aromatic system for π-π stacking interactions in target binding .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the design of derivatives for target engagement?
- Methodology :
- Use B3LYP/6-31G * basis sets to calculate HOMO-LUMO gaps, predicting electron-rich regions for nucleophilic attack (e.g., imidazo[1,2-a]pyridine C3 position) .
- Simulate binding conformations with kinase active sites (e.g., BCR-ABL T315I mutant) to prioritize substituents improving steric complementarity .
Q. What structure-activity relationship (SAR) trends enhance kinase inhibition potency?
- Critical Modifications :
- Triple bond linkers (e.g., ethynyl groups) improve steric avoidance of gatekeeper mutations (e.g., T315I in BCR-ABL) while maintaining low nM IC values .
- Fluorine substitutions at the benzamide para-position increase lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration in neurotrophic studies .
Q. What strategies improve selectivity in fluorescent probe design for cellular imaging?
- Approach :
- Attach acrylate recognition groups to the imidazo[1,2-a]pyridine fluorophore for thiol-specific detection (e.g., cysteine over glutathione via nucleophilic addition-cyclization kinetics) .
- Optimize cell permeability by reducing logD values (<2) through polar substituents (e.g., hydroxyl or methoxy groups) .
Q. How to resolve contradictions in synthetic yields across different reaction conditions?
- Troubleshooting :
- Compare solvent effects : Polar aprotic solvents (DMF) may improve coupling efficiency vs. toluene for cyclization .
- Validate intermediates via HPLC purity checks to identify side products (e.g., dimerization or dehalogenation) .
Q. How do substituents on the phenyl ring modulate biological activity?
- Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
